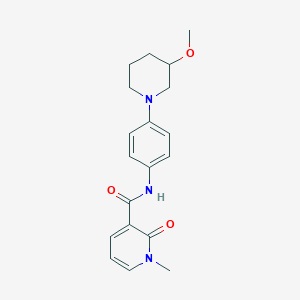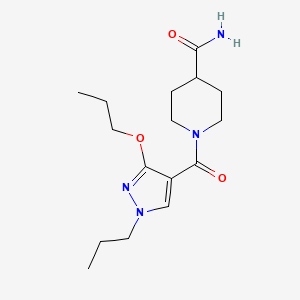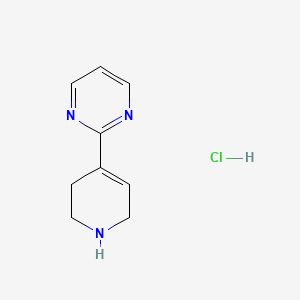
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H12ClN3 . It has a molecular weight of 197.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1-2,4-5,10H,3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental and Green Chemistry Applications
Research on nitrogen six-membered heterocyclic compounds, including pyrimidines, highlights their synthetic interest due to their presence in both natural and synthetic products. Notably, 2-oxo-1,2,3,4-tetrahydropyrimidines exhibit a broad spectrum of activities such as inhibitory effects against HIV replication, antimitotic, antiproliferative, and cytotoxic activities. A study by Gavrilović et al. (2018) introduces an environmentally friendly method for the oxidation of these compounds using water ultrasound, showcasing the potential for green chemistry applications. This approach highlights the utility of pyrimidine derivatives in developing sustainable chemical processes (Gavrilović et al., 2018).
Antimicrobial Activity and Material Science
Chioma et al. (2018) synthesized a pyrimidine-based ligand and its metal complexes, exploring their antimicrobial activities. This research underscores the potential of pyrimidine derivatives in creating new antimicrobial agents, with the Mn(II) complex showing promising results. The study also delves into the electronic, structural, and spectroscopic properties of these complexes, which could inform the development of novel drugs (Chioma et al., 2018).
Advanced Material and Chemical Synthesis
Wang et al. (2006) reported on the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer. This work highlights the relevance of pyrimidine derivatives in the creation of materials with desirable thermal and mechanical properties, demonstrating their applicability in high-performance materials science (Wang et al., 2006).
Pharmaceutical and Biological Research
The synthesis and evaluation of dihydropyrimidines for their antihypertensive activity, as discussed by Rana et al. (2004), illustrate the pharmaceutical applications of pyrimidine derivatives. This study contributes to understanding the structure-activity relationships of these compounds, offering insights into designing more effective and safer antihypertensive drugs (Rana et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds such as mptp have been shown to selectively target dopaminergic neurons .
Mode of Action
Mptp, a related compound, is known to cross the blood-brain barrier and selectively target dopaminergic neurons, replicating the motor symptoms associated with parkinson’s disease .
Biochemical Pathways
Mptp, a related compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Result of Action
Related compounds have been shown to have significant effects on neuronal function .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1-2,4-5,10H,3,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZBCPWIHABWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)
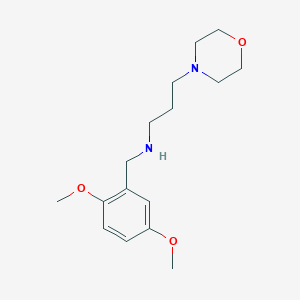
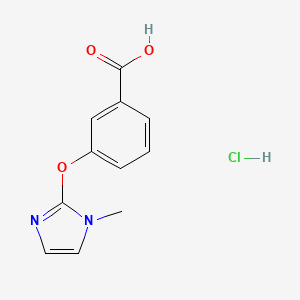
![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)
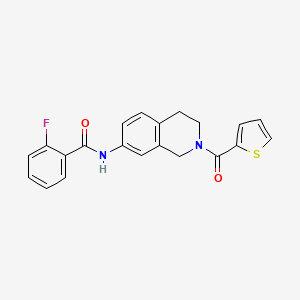
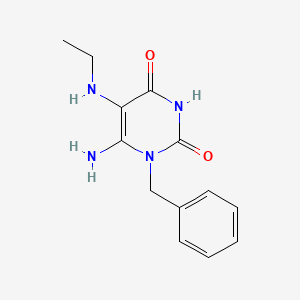

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
